An In-depth Technical Guide to the Chemical Properties of (E)-hept-2-enenitrile
An In-depth Technical Guide to the Chemical Properties of (E)-hept-2-enenitrile
For Researchers, Scientists, and Drug Development Professionals
October 27, 2025
This technical guide provides a comprehensive overview of the known chemical properties of (E)-hept-2-enenitrile. Due to a lack of experimentally determined data in publicly available literature, this guide primarily relies on computed properties and established synthetic and analytical methodologies for α,β-unsaturated nitriles. This document aims to serve as a foundational resource for researchers and professionals in drug development and other scientific fields.
Chemical and Physical Properties
Table 1: Computed Physicochemical Properties of (E)-hept-2-enenitrile [1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N | PubChem |
| Molecular Weight | 109.17 g/mol | PubChem |
| XLogP3 | 2.3 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 109.089149355 Da | PubChem |
| Monoisotopic Mass | 109.089149355 Da | PubChem |
| Topological Polar Surface Area | 23.8 Ų | PubChem |
| Heavy Atom Count | 8 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 105 | PubChem |
Table 2: Identification and Nomenclature of (E)-hept-2-enenitrile [1]
| Identifier | Value |
| IUPAC Name | (E)-hept-2-enenitrile |
| CAS Number | 22031-56-7 |
| PubChem CID | 6187413 |
| InChI | InChI=1S/C7H11N/c1-2-3-4-5-6-7-8/h5-6H,2-4H2,1H3/b6-5+ |
| InChIKey | JAIOXBDVPQJCCD-AATRIKPKSA-N |
| SMILES | CCCC/C=C/C#N |
Experimental Protocols
While specific experimental protocols for the synthesis, purification, and analysis of (E)-hept-2-enenitrile are not explicitly detailed in the literature, established methods for the synthesis of α,β-unsaturated nitriles can be applied.
Synthesis
The synthesis of (E)-hept-2-enenitrile can be approached through several well-established olefination reactions. The Horner-Wadsworth-Emmons and Wittig reactions are particularly suitable for forming the carbon-carbon double bond with a high degree of stereoselectivity for the (E)-isomer.
2.1.1. Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes and generally favors the formation of the (E)-isomer.[2][3][4][5] The reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. For the synthesis of (E)-hept-2-enenitrile, this would involve the reaction of pentanal with a cyanomethylphosphonate.
General Protocol:
-
Preparation of the Phosphonate Reagent: Diethyl cyanomethylphosphonate is a common reagent for this purpose and is commercially available or can be synthesized.
-
Deprotonation: The phosphonate is deprotonated using a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an aprotic solvent like tetrahydrofuran (THF) or dimethoxyethane (DME) to form the phosphonate carbanion.
-
Reaction with Aldehyde: Pentanal is added to the solution of the phosphonate carbanion. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by distillation or column chromatography to yield (E)-hept-2-enenitrile.
Caption: Horner-Wadsworth-Emmons synthesis workflow.
2.1.2. Wittig Reaction
The Wittig reaction is another classic method for alkene synthesis.[6] It involves the reaction of an aldehyde or ketone with a phosphonium ylide. To favor the (E)-isomer, a stabilized ylide is typically used.
General Protocol:
-
Preparation of the Phosphonium Salt: Cyanomethyltriphenylphosphonium chloride or bromide is prepared by reacting triphenylphosphine with the corresponding haloacetonitrile.
-
Ylide Formation: The phosphonium salt is treated with a strong base, such as n-butyllithium or sodium amide, to form the corresponding ylide.
-
Reaction with Aldehyde: Pentanal is added to the ylide solution.
-
Workup and Purification: The reaction mixture is worked up to remove the triphenylphosphine oxide byproduct, often by crystallization or chromatography, followed by purification of the (E)-hept-2-enenitrile product.
Caption: Wittig reaction synthesis workflow.
Purification and Analysis
2.2.1. Purification
The primary methods for purifying (E)-hept-2-enenitrile would be distillation under reduced pressure or column chromatography on silica gel. The choice of method would depend on the scale of the reaction and the nature of any impurities.
2.2.2. Analysis
Standard analytical techniques would be employed to confirm the identity and purity of (E)-hept-2-enenitrile.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile compounds. A GC method would be developed using a suitable capillary column (e.g., a nonpolar or medium-polarity column) to achieve good separation.[7] The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns for (E)-hept-2-enenitrile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for structural elucidation.[8] The ¹H NMR spectrum would show characteristic signals for the vinyl protons with a large coupling constant indicative of the (E)-geometry, as well as signals for the alkyl chain. The ¹³C NMR would show a signal for the nitrile carbon and the olefinic carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of the key functional groups.[9][10] A sharp absorption band around 2220 cm⁻¹ would indicate the nitrile (C≡N) stretching vibration, and a band around 1650 cm⁻¹ would correspond to the carbon-carbon double bond (C=C) stretch.
Caption: General analytical workflow for (E)-hept-2-enenitrile.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activity or involvement of (E)-hept-2-enenitrile in any signaling pathways. While some α,β-unsaturated nitriles have been investigated for their potential as antimicrobial or cytotoxic agents, no such studies have been reported for this particular compound.[11][12][13] Further research is required to explore the potential biological effects of (E)-hept-2-enenitrile.
Safety Information
Detailed toxicological data for (E)-hept-2-enenitrile are not available. However, as an α,β-unsaturated nitrile, it should be handled with caution. Compounds of this class can be reactive and may have irritant properties. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed. Work should be conducted in a well-ventilated fume hood.
Conclusion
(E)-hept-2-enenitrile is a molecule for which detailed experimental data is currently lacking in the public domain. This guide has provided a summary of its computed properties and outlined established synthetic and analytical methodologies that are applicable to its preparation and characterization. The absence of biological data highlights an area for future research, where the potential bioactivity of this compound could be explored. Researchers interested in (E)-hept-2-enenitrile are encouraged to use the information provided herein as a starting point for their investigations, with the understanding that experimental validation of the computed properties and development of specific protocols will be necessary.
References
- 1. (E)-hept-2-enenitrile | C7H11N | CID 6187413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. nbinno.com [nbinno.com]
- 7. Rapid on-site identification of hazardous organic compounds at fire scenes using person-portable gas chromatography-mass spectrometry (GC-MS)–part 2: water sampling and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. Antibacterial activities of chemical constituents from the aerial parts of Hedyotis pilulifera - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical composition, antibacterial activity and action mechanism of different extracts from hawthorn (Crataegus pinnatifida Bge.) - PMC [pmc.ncbi.nlm.nih.gov]
